Cas no 133200-65-4 (2-(3-bromophenyl)ethanimidamide)

2-(3-bromophenyl)ethanimidamide 化学的及び物理的性質
名前と識別子
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- Benzeneethanimidamide, 3-bromo-
- 2-(3-bromophenyl)ethanimidamide
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2-(3-bromophenyl)ethanimidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897484-1.0g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1897484-0.5g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1897484-0.25g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1897484-2.5g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1897484-1g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1897484-10g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1897484-5.0g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1897484-10.0g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1897484-0.05g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1897484-0.1g |
2-(3-bromophenyl)ethanimidamide |
133200-65-4 | 0.1g |
$867.0 | 2023-09-18 |
2-(3-bromophenyl)ethanimidamide 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2-(3-bromophenyl)ethanimidamideに関する追加情報
Professional Introduction to 2-(3-bromophenyl)ethanimidamide (CAS No. 133200-65-4)
2-(3-bromophenyl)ethanimidamide, with the chemical formula C8H7BrN2O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its molecular structure features a brominated phenyl ring connected to an ethanimidamide moiety, which makes it a versatile intermediate in the development of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents.
The CAS No. 133200-65-4 identifier is a unique numerical code assigned to this chemical substance, ensuring precise identification and differentiation from other compounds. This numbering system is essential for regulatory compliance, literature references, and industrial applications. The compound's structural attributes, including the presence of a bromine atom on the phenyl ring, make it an attractive candidate for further functionalization and derivatization, enabling the creation of more complex and specialized molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of aryl-substituted ethanimidamides. These derivatives have shown promise in various preclinical studies as potential inhibitors of key biological targets. The bromine substituent on the phenyl ring of 2-(3-bromophenyl)ethanimidamide enhances its reactivity, allowing for easy incorporation into larger molecular frameworks through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Such transformations are pivotal in constructing heterocyclic compounds that exhibit significant biological activity.
One of the most compelling aspects of 2-(3-bromophenyl)ethanimidamide is its role as a building block in the synthesis of small-molecule drugs. Researchers have leveraged its structural features to develop compounds with potential therapeutic applications in oncology, neurology, and anti-inflammatory fields. For instance, studies have demonstrated that aryl-substituted ethanimidamides can modulate enzyme activity by acting as competitive inhibitors or allosteric modulators. The bromine atom provides a handle for further chemical manipulation, enabling the generation of libraries of derivatives with tailored pharmacokinetic and pharmacodynamic profiles.
The compound's relevance is further underscored by its incorporation into several high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The ease with which 2-(3-bromophenyl)ethanimidamide can be modified into diverse scaffolds has made it a valuable asset in medicinal chemistry pipelines. Additionally, its stability under various reaction conditions enhances its utility in synthetic protocols, ensuring consistent yields and purity levels required for downstream applications.
In academic research, 2-(3-bromophenyl)ethanimidamide has been employed to investigate the structure-activity relationships (SAR) of ethanimidamide derivatives. These studies have provided critical insights into how modifications around the core scaffold influence biological activity. For example, variations in the substitution pattern on the phenyl ring have been shown to impact binding affinity to target proteins and overall efficacy. Such findings are instrumental in guiding the rational design of next-generation therapeutics.
The synthetic methodologies involving 2-(3-bromophenyl)ethanimidamide have also seen significant advancements. Recent developments in transition-metal catalysis have enabled more efficient and selective transformations, reducing reaction times and minimizing byproduct formation. These improvements have not only streamlined the synthesis of this compound but also facilitated its use in large-scale production scenarios required for clinical trials and commercialization.
The pharmaceutical industry has taken note of the potential of 2-(3-bromophenyl)ethanimidamide as a lead compound or intermediate. Several companies are actively exploring its derivatives as candidates for treating various diseases. The compound's versatility and well-documented synthetic pathways make it an attractive option for drug discovery programs aiming to develop innovative therapies with improved efficacy and safety profiles.
In conclusion, 2-(3-bromophenyl)ethanimidamide (CAS No. 133200-65-4) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and reactivity profile make it indispensable for researchers developing novel bioactive molecules. As our understanding of biological targets advances, so does the demand for sophisticated intermediates like this one. The ongoing research efforts focused on optimizing its synthesis and exploring new applications ensure that it will remain a vital component in the quest for next-generation pharmaceuticals.
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